
6-Ethyl-5-methylpyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-5-methylpyridin-2-ol is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound is notable for its ethyl and methyl substituents at the 6 and 5 positions, respectively, and a hydroxyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methylpyridin-2-ol can be achieved through several methods. One common approach involves the condensation of aldehydes with ammonia in the presence of a catalyst. For instance, the reaction of paraldehyde with aqueous ammonia in the presence of a catalyst at elevated temperatures (200-300°C) and pressures (12-13 MPa) can yield the desired compound . The use of ammonium acetate as a promoter has been identified as particularly effective in optimizing the reaction conditions .
Industrial Production Methods: Industrial production of this compound typically follows the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia. This method allows for efficient production with a yield of approximately 70%, although it also produces small amounts of other pyridine bases .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethyl-5-methylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different pyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce halogenated or nitro-substituted pyridines .
Applications De Recherche Scientifique
6-Ethyl-5-methylpyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of resins and other industrial materials .
Mécanisme D'action
The mechanism of action of 6-Ethyl-5-methylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2 position allows for hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Methyl-5-ethylpyridine: Similar in structure but lacks the hydroxyl group at the 2 position.
5-Ethyl-2-methylpyridine: Another isomer with different substitution patterns.
2,6-Dimethylpyridine: Lacks the ethyl group but has two methyl groups at the 2 and 6 positions.
Uniqueness: 6-Ethyl-5-methylpyridin-2-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
6-ethyl-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-6(2)4-5-8(10)9-7/h4-5H,3H2,1-2H3,(H,9,10) |
Clé InChI |
VWBCYWNXJXZABS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


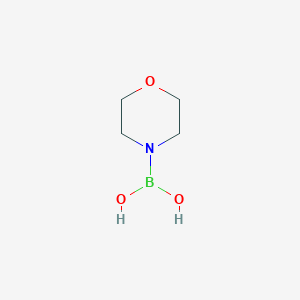
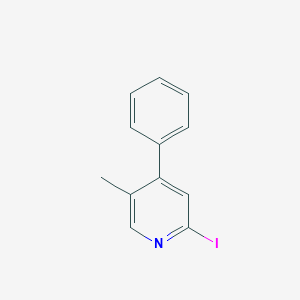
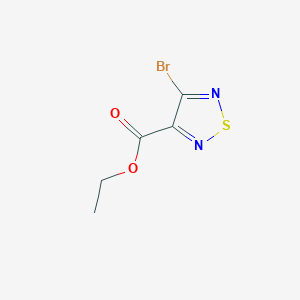
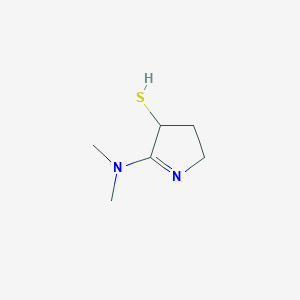

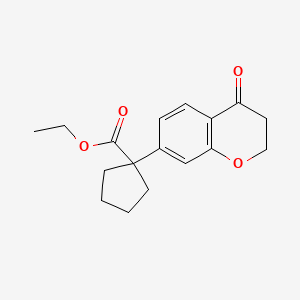
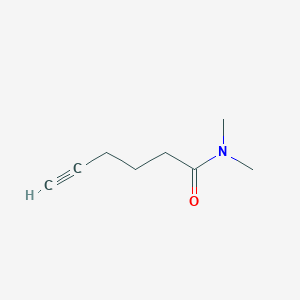

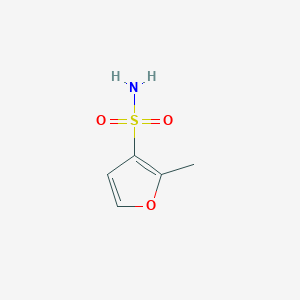
![2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15247570.png)
![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)

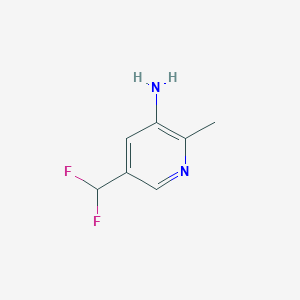
![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
